molecular formula C16H20N4O2S B2926198 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 2034317-29-6

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2926198
CAS No.: 2034317-29-6
M. Wt: 332.42
InChI Key: FVBDSFFIACHFGJ-UHFFFAOYSA-N
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Description

3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates three prominent pharmacophores: a 4,6-dimethylpyrimidine ring, a thiophene-2-ylmethyl group, and a pyrrolidine-1-carboxamide scaffold. Individually, these motifs are frequently found in compounds with a broad spectrum of biological activities, suggesting this reagent's potential as a versatile building block or a core structure for biological evaluation . The pyrimidine core is a privileged structure in antiviral research. Numerous N-heterocyclic compounds, including pyrimidine derivatives, are recognized for their ability to inhibit various stages of the viral life cycle, such as viral entry into host cells and genome replication . Furthermore, the thiophene heterocycle is a common component in pharmaceuticals and agrochemicals, often contributing to favorable binding interactions with biological targets. The integration of these systems into a single molecule, linked via a carboxamide bridge, makes this compound a compelling candidate for research into new therapeutic agents, particularly in the development of direct-acting antivirals or other small-molecule inhibitors. Researchers can utilize this compound as a key intermediate in synthetic campaigns or as a probe for investigating structure-activity relationships (SAR) in relevant biological assays. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-8-12(2)19-15(18-11)22-13-5-6-20(10-13)16(21)17-9-14-4-3-7-23-14/h3-4,7-8,13H,5-6,9-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBDSFFIACHFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a synthetic organic molecule that features a unique structural composition, including a pyrrolidine ring, a pyrimidine moiety, and a thiophene group. This combination suggests potential biological activities that merit detailed exploration.

  • Molecular Formula : C₁₅H₁₇N₃O₂S
  • Molecular Weight : 303.4 g/mol
  • CAS Number : 2034294-92-1

Biological Activity Overview

The biological activity of this compound can be predicted through computational methods such as the Prediction of Activity Spectra for Substances (PASS), which estimates pharmacological effects based on molecular structure. Preliminary studies indicate that compounds with similar structures often exhibit activities such as:

  • Antiviral Effects : Similar pyrimidine derivatives have shown antiviral properties, particularly against viruses like HIV and HCV.
  • Cytotoxicity : The compound may exhibit cytotoxic effects against various cancer cell lines, a characteristic of many pyrimidine-based compounds.
  • Enzyme Inhibition : The presence of the pyrimidine moiety suggests potential interactions with enzymes, possibly inhibiting their activity.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including enzymes and receptors. The pyrimidine ring is known to modulate enzyme activity, affecting various biochemical pathways. For instance:

  • Inhibition of Enzyme Activity : Compounds similar to this have been shown to inhibit enzymes critical for viral replication.
  • Signal Transduction Modulation : The structural complexity may allow for diverse interactions with signaling pathways.

Study 1: Antiviral Activity

A study examining the antiviral properties of pyrimidine derivatives found that certain compounds exhibited significant inhibition of viral replication at micromolar concentrations. For example, a related compound demonstrated an EC₅₀ value of approximately 6.7 μM against HCV . This suggests that our compound may have comparable efficacy.

Study 2: Cytotoxicity Assessment

Research on similar structures has indicated notable cytotoxicity against human cancer cell lines. For instance, compounds with a similar pyrrolidine structure showed IC₅₀ values ranging from 5 μM to 28 μM against various cancer cells . This highlights the potential for our compound to be effective in cancer therapeutics.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
Compound APyrrolidine + PyrimidineAntiviral (EC₅₀ = 6.7 μM)
Compound BPyrrolidine + ThiopheneCytotoxic (IC₅₀ = 5 μM)
Compound CPyrrolidine + Other HeterocyclesEnzyme Inhibition

The uniqueness of 3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to simpler analogs.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with two structural analogs:

3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide ()

(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide ()

Property Target Compound Chloropyrimidine Analog () Morpholino-Trifluoroethyl Analog ()
Molecular Formula C₁₆H₁₈N₄O₂S C₁₆H₁₇ClN₄O₃ C₂₃H₃₀F₃N₅O₃
Molecular Weight ~330.4 g/mol 348.78 g/mol 503.51 g/mol
Pyrimidine/Pyridine Substituents 4,6-dimethylpyrimidin-2-yloxy 5-chloropyrimidin-2-yloxy 6-morpholinopyridine-4-yl
N-Substituent Thiophen-2-ylmethyl 2-methoxyphenyl 3-(2,2,2-trifluoroethyl)
Key Functional Groups Methyl groups (electron-donating), thiophene (aromatic, sulfur-containing) Chlorine (electron-withdrawing), methoxy group (polar, O-containing) Morpholine (polar, O/N-containing), trifluoroethyl (lipophilic)
Potential Implications Enhanced lipophilicity from thiophene; methyl groups may improve metabolic stability Chlorine may increase binding affinity; methoxy group enhances solubility Morpholine and trifluoroethyl groups may optimize target selectivity and pharmacokinetics

Electronic and Physicochemical Properties

  • Pyrimidine Modifications: The 4,6-dimethylpyrimidin-2-yloxy group in the target compound introduces electron-donating methyl substituents, which may stabilize the pyrimidine ring and influence π-π stacking interactions. The morpholinopyridine substituent in adds a polar, nitrogen-rich heterocycle, likely improving water solubility compared to the thiophene-containing target compound .
  • N-Substituent Effects :

    • The thiophen-2-ylmethyl group in the target compound contributes to lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The 2-methoxyphenyl group in the chloropyrimidine analog introduces a polar methoxy group, balancing lipophilicity and solubility .
    • The trifluoroethyl group in provides strong electronegativity and metabolic resistance due to the C-F bonds, a feature absent in the target compound .

Solid-State and Crystallographic Analysis

Crystallographic tools such as Mercury CSD () and SHELX () are critical for comparing packing patterns and polymorphic forms. For instance:

  • The patent in highlights the importance of solid-state forms (e.g., polymorphs, salts) in optimizing bioavailability. Similar analysis could be applied to the target compound using Mercury’s Materials Module to identify intermolecular interactions or packing similarities .
  • SHELXL () enables precise refinement of bond lengths and angles, which would help differentiate conformational stability between the target compound and its analogs .

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